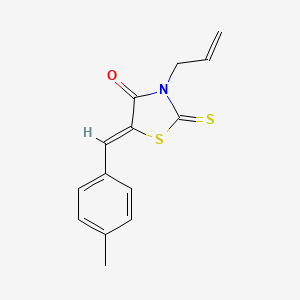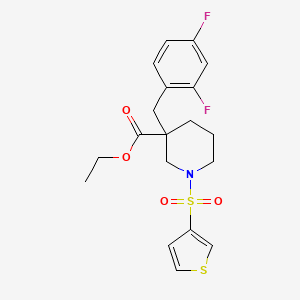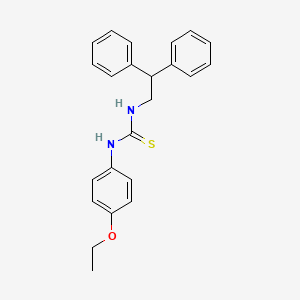
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MBT, is a thiazolidinone derivative with various biological activities. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of cell signaling pathways, and induction of apoptosis. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and lipoxygenase. It has also been shown to modulate the activity of various cell signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which may contribute to its anti-inflammatory and antidiabetic activities. It has also been shown to possess significant hepatoprotective activity, which may be attributed to its ability to modulate the activity of various enzymes involved in liver function. Additionally, it has been shown to possess significant antihyperlipidemic activity, which may be beneficial in the treatment of hyperlipidemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages is its wide range of biological activities, which makes it a valuable compound for the development of new drugs. However, one of the main limitations is its relatively low solubility in water, which may pose challenges in its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is the development of new derivatives with improved biological activities and pharmacokinetic properties. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets may provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved using a variety of methods. One of the most commonly used methods is the reaction between 4-methylbenzaldehyde, thiosemicarbazide, and allyl bromide in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate, followed by cyclization and thioamide formation.
Aplicaciones Científicas De Investigación
3-allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antidiabetic activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c1-3-8-15-13(16)12(18-14(15)17)9-11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRCMGHQAJNILR-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-N'-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6079051.png)

![1-(5-chloro-2-methylphenyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B6079065.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6079067.png)
![N'-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide](/img/structure/B6079075.png)

![1-[3-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079082.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6079092.png)
![3-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079094.png)
![4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6079100.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6079105.png)
![dimethyl 5-[(3,4-dimethoxybenzoyl)amino]isophthalate](/img/structure/B6079112.png)
![{5-[(2-methoxy-1-naphthyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6079116.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6079120.png)